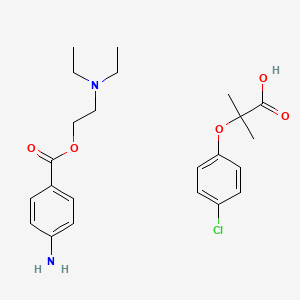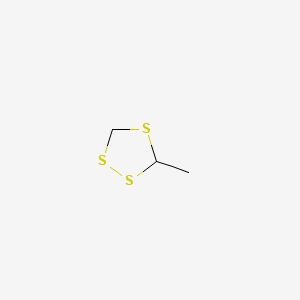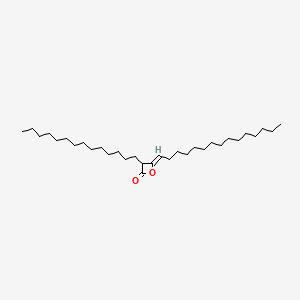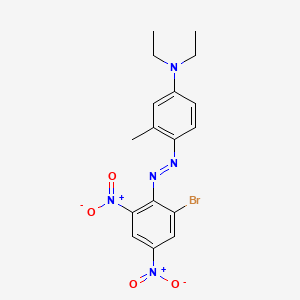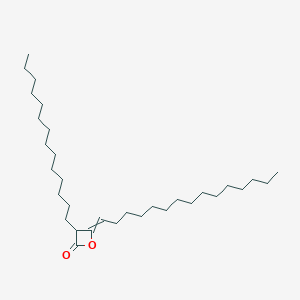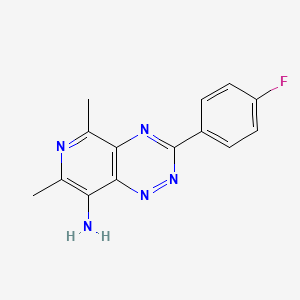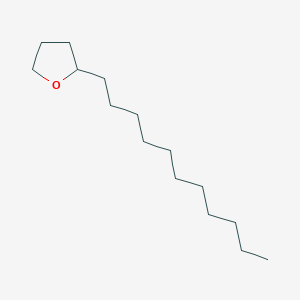
2-Undecyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecyltetrahydrofuran is an organic compound with the molecular formula C15H30O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by a tetrahydrofuran ring substituted with an undecyl group at the second position. The structure of this compound can be represented as CCCCCCCCCCCC1CCCO1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran derivatives, including 2-Undecyltetrahydrofuran, often involves the functionalization of furan rings. One common method is the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran .
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives typically involves catalytic processes. For instance, the acid-catalyzed dehydration of 1,4-butanediol is a widely used method for producing tetrahydrofuran. This process can be adapted to introduce various substituents, such as the undecyl group in this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Undecyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce lactones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Undecyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A simpler cyclic ether with a wide range of applications as a solvent.
2-Methyltetrahydrofuran (MTHF): A bio-based solvent with similar properties to THF but with improved environmental profile.
2,5-Dimethyltetrahydrofuran: Another derivative used in organic synthesis.
Uniqueness: 2-Undecyltetrahydrofuran is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or specific solubility characteristics .
Eigenschaften
CAS-Nummer |
209070-97-3 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
2-undecyloxolane |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
BIHHWOICCHMUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





